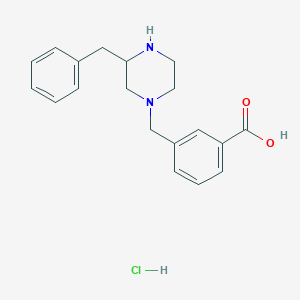
Bis(nitrooxy)terbio nitrate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nitrooxy)terbio nitrate pentahydrate is a chemical compound with the molecular formula Tb(NO3)3·5H2O. It is a nitrate salt of terbium, a rare earth element, and is commonly used in various scientific and industrial applications due to its unique properties. The compound is highly soluble in water and forms a crystalline structure, making it suitable for use in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(nitrooxy)terbio nitrate pentahydrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid (HNO3) and hydrogen peroxide (H2O2) solution . The reaction typically involves the following steps:
- Dissolve terbium(III,IV) oxide in concentrated nitric acid.
- Add hydrogen peroxide to the solution to facilitate the reaction.
- Crystallize the resulting solution to obtain terbium nitrate pentahydrate crystals.
- Dry the crystals using sulfuric acid to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
- Dissolving terbium oxide in nitric acid.
- Using hydrogen peroxide to enhance the reaction.
- Crystallizing and drying the product to obtain high-purity terbium nitrate pentahydrate .
Chemical Reactions Analysis
Types of Reactions
Bis(nitrooxy)terbio nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form other terbium compounds.
Substitution: The nitrate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Hydrogen peroxide (H2O2)
- Nitric acid (HNO3)
- Various organic ligands for substitution reactions
Major Products Formed
The major products formed from these reactions include:
- Terbium oxide
- Various terbium coordination compounds
- Luminescent phosphors for optical applications
Scientific Research Applications
Bis(nitrooxy)terbio nitrate pentahydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(nitrooxy)terbio nitrate pentahydrate involves its ability to act as an oxidizing agent. The nitrate groups in the compound can release nitric oxide (NO), which can then interact with various molecular targets and pathways. This release of NO can lead to the activation of soluble guanylate cyclase, resulting in the production of cyclic GMP (cGMP). The cGMP then activates protein kinases, leading to various cellular responses, including the relaxation of vascular smooth muscles and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Bismuth(III) nitrate pentahydrate: Similar in structure and used in various chemical and industrial applications.
Ytterbium(III) nitrate pentahydrate: Another rare earth nitrate with similar properties and applications.
Europium(III) nitrate pentahydrate: Used in similar luminescent and optical applications.
Uniqueness
Bis(nitrooxy)terbio nitrate pentahydrate is unique due to its specific luminescent properties and its ability to act as a dopant in various advanced materials. Its high solubility and crystalline structure make it particularly suitable for use in optical and bioimaging applications .
Properties
Molecular Formula |
H13N3O14Tb |
|---|---|
Molecular Weight |
438.04 g/mol |
IUPAC Name |
nitric acid;terbium;pentahydrate |
InChI |
InChI=1S/3HNO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h3*(H,2,3,4);5*1H2; |
InChI Key |
QACZFROIWLRSNW-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)

![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
![N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)


![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)

![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
